Home > Products > Screening Compounds P47157 > Ceritinib dihydrochloride
Ceritinib dihydrochloride - 1380575-43-8

Ceritinib dihydrochloride

Catalog Number: EVT-253398
CAS Number: 1380575-43-8
Molecular Formula: C28H38Cl3N5O3S
Molecular Weight: 631.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceritinib Dihydrochloride is a potent alk inhibitor
Overview

Ceritinib dihydrochloride is a potent and selective inhibitor of anaplastic lymphoma kinase, a receptor tyrosine kinase implicated in the pathogenesis of certain cancers. This compound is primarily utilized in the treatment of anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer, particularly in patients who have not responded adequately to crizotinib, another ALK inhibitor. The chemical structure of ceritinib dihydrochloride is represented by the molecular formula C21H22Cl2N4OC_{21}H_{22}Cl_2N_4O and its CAS number is 1190399-48-4 .

Source and Classification

Ceritinib dihydrochloride is classified as a small molecule pharmaceutical agent. It belongs to the class of compounds known as tyrosine kinase inhibitors, specifically targeting the anaplastic lymphoma kinase pathway. This classification is crucial for understanding its therapeutic applications and mechanisms of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of ceritinib dihydrochloride involves several key steps:

  1. Initial Reaction: The synthesis begins with the reaction of a pyrimidine core structure with an amine derivative, often 2-isopropylthioaniline, which serves as a critical intermediate. This step can be performed under mild conditions to yield a sulfone intermediate .
  2. Subsequent Modifications: Following the formation of the sulfone, further reactions such as oxidation, chlorination, and sulfonation are carried out to refine the structure towards ceritinib .
  3. Recrystallization: The final product is typically obtained through recrystallization techniques, which enhance purity and yield. Industrial production may utilize batch crystallization methods involving pH modification and cooling crystallization processes .
Molecular Structure Analysis

Structure and Data

Ceritinib dihydrochloride possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula includes:

  • A pyrimidine ring
  • An isopropylthio group
  • Multiple nitrogen atoms contributing to its basicity

The detailed molecular structure allows for specific interactions with the anaplastic lymphoma kinase enzyme, which is vital for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Ceritinib dihydrochloride can undergo various chemical reactions:

  • Oxidation: This can be performed using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can modify functional groups within the molecule.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different substituents on the pyrimidine ring, enhancing its chemical diversity and potential efficacy .

These reactions are essential for developing analogs that may exhibit improved pharmacological properties.

Mechanism of Action

Ceritinib dihydrochloride exerts its therapeutic effects through selective inhibition of anaplastic lymphoma kinase. The mechanism involves binding to the ATP-binding site of the kinase, which prevents autophosphorylation and activation of downstream signaling pathways such as signal transducer and activator of transcription 3 (STAT3). This inhibition disrupts cancer cell proliferation and survival pathways, leading to reduced tumor growth in ALK-positive cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ceritinib dihydrochloride typically appears as a white to off-white crystalline solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but is less soluble in water.

Chemical Properties

  • Molecular Weight: Approximately 408.33 g/mol.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range suitable for pharmaceutical applications.

These properties are crucial for formulation and delivery in clinical settings.

Applications

Ceritinib dihydrochloride is primarily used in oncology for treating patients with ALK-positive non-small cell lung cancer. Its role as a targeted therapy highlights its significance in personalized medicine approaches, where treatments are tailored based on specific genetic mutations present in tumors. Ongoing research continues to explore additional therapeutic uses and combinations with other agents to enhance efficacy against resistant cancer strains .

Chemical Characterization of Ceritinib Dihydrochloride

Structural Analysis and Molecular Properties

Molecular Formula and Weight

Ceritinib dihydrochloride (LDK378 dihydrochloride) is a hydrochloride salt form of the tyrosine kinase inhibitor ceritinib. Its molecular formula is C₂₈H₃₈Cl₃N₅O₃S, incorporating two hydrochloride counterions. The compound has a molecular weight of 631.06 g/mol, as confirmed by multiple analytical studies [1] [2] [10]. The core structure features a pyrimidine ring linked to aromatic systems with isopropoxy and isopropylsulfonyl substituents, contributing to its kinase-binding properties. The piperidine nitrogen serves as the primary protonation site for salt formation [5] [6].

Crystallographic Features and Polymorph Identification

Ceritinib dihydrochloride undergoes conversion to freebase ceritinib during crystallization, exhibiting three distinct polymorphic forms (A, B, and C) with unique crystallographic signatures:

  • Form A: Obtained from acetone-water systems, featuring needle-like crystals with superior filtration characteristics.
  • Form B/C Mixtures: Generated in ethanol-water systems, yielding smaller, irregular crystals with poor flowability [5] [6].

Table 1: Crystallographic Characteristics of Ceritinib Polymorphs

PolymorphSolvent SystemCrystal HabitKey XRD Peaks (2θ)
AAcetone-water (3:1)Needle-like7.8°, 15.6°, 23.2°
BEthanol-water (3:1)Plate-like8.3°, 16.1°, 24.7°
CEthanol-water (3:1)Agglomerated particles8.5°, 16.4°, 25.0°

X-ray powder diffraction (XRPD) analysis confirms structural distinctions, with Form A showing optimal stability for pharmaceutical processing [5] [6].

Protonation States and Salt Formation Mechanisms

The dihydrochloride salt forms via protonation at the piperidine nitrogen (pKa ≈ 9.2) and a secondary amine site. Salt formation occurs through pH-driven crystallization, where sodium hydroxide (NaOH) raises the pH to ≈11, converting ceritinib dihydrochloride to its freebase. This transition is visually confirmed by a color change from yellow to white [5] [6]. The hydrochloride salt enhances aqueous solubility and crystallinity compared to the freebase, critical for bioavailability [7].

Physicochemical Properties

Solubility Profiles in Aqueous and Organic Solvents

Ceritinib dihydrochloride exhibits pH-dependent solubility and significant variation across solvents:

  • Aqueous Solubility: Highest in acidic media (pH ≤ 3.0) due to protonation, declining sharply at neutral pH (e.g., 10.3 µg/mL at pH 7.4) [9].
  • Organic Solvents: Solubility follows the order DMSO > chloroform > methanol > ethanol, aligning with the compound’s lipophilicity (logP ≈ 5.5) [5] [9].

Table 2: Solubility of Ceritinib Dihydrochloride in Selected Solvents

SolventSolubility (mg/mL)Conditions
Water0.010325°C, pH 7.0
DMSO100–15825°C
Methanol10–19925°C
Chloroform~0.6225°C
Acetonitrile~0.1525°C
0.1N HCl>5025°C

Stability Under Varied pH and Temperature Conditions

  • pH Stability: Degradation follows first-order kinetics, with maximum stability at pH 4.0–5.0. Acidic conditions (pH < 2.0) induce hydrolysis, while alkaline media (pH > 8.0) promote oxidative degradation [8] [9].
  • Thermal Stability: Decomposition occurs above 150°C. At 60°C, the solid-state form shows <5% degradation over 30 days [5] [6].
  • Photostability: UV exposure (300–400 nm) causes rapid degradation (t₁/₂ < 24 hours), necessitating light-protected storage [8].

Hygroscopicity and Solid-State Behavior

Ceritinib dihydrochloride is moderately hygroscopic, absorbing ≤2% moisture at 60% relative humidity (RH). Above 80% RH, moisture uptake exceeds 5%, potentially inducing deliquescence and form conversion [2] [6]. Storage recommendations include sealed containers at 4°C to prevent hydrate formation. Polymorph Form A demonstrates superior solid-state stability and flowability compared to Forms B/C, making it preferable for manufacturing [5] [6].

Table 3: Summary of Key Chemical Properties

PropertyValueConditions/Method
Molecular Weight631.06 g/molMass spectrometry
pKa (piperidine N)9.2 ± 0.3Potentiometric titration
LogP (freebase)5.5Shake-flask method
Hygroscopicity≤2% moisture at 60% RHDynamic vapor sorption (25°C)
Thermal Decomposition>150°CThermogravimetric analysis
Photodegradation Half-life<24 hoursUV light (350 nm)

Properties

CAS Number

1380575-43-8

Product Name

Ceritinib dihydrochloride

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride

Molecular Formula

C28H38Cl3N5O3S

Molecular Weight

631.1 g/mol

InChI

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H

InChI Key

WNCJOPLFICTLPT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Ceritinib Dihydrochloride; LDK378 Dihydrochloride;

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.